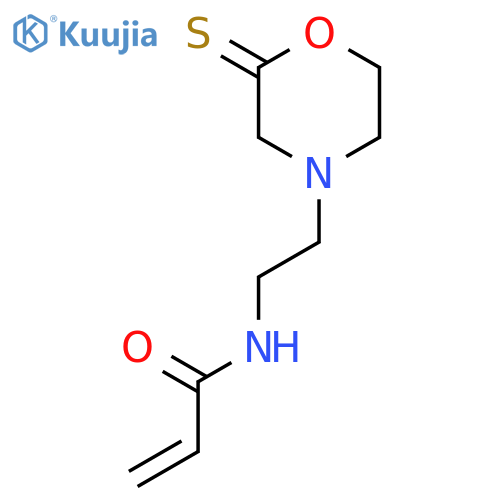

Cas no 131374-18-0 (N-2-(thiomorpholin-4-yl)ethylprop-2-enamide)

N-2-(thiomorpholin-4-yl)ethylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(2-thioxomorpholin-4-yl)ethyl]prop-2-enamide

- ACRYLAMIDO BUFFER

- N,N-DiMethylaMinoethyl acrylaMide

- ACRYLAMIDO BUFFER PK 6.6

- 2-thiomorpholinoethylacrylamide

- ACRYLAMIDO BUFFER SOLUTION PK 6.6, 0.2 M IN N-PROPANOL

- N-2-(thiomorpholin-4-yl)ethylprop-2-enamide

- N-[2-(2-sulfanylidenemorpholin-4-yl)ethyl]prop-2-enamide

- 2-Thiomorpholino-ethylacrylamide

- DTXSID10157014

- 131374-18-0

- 2-Tmeac

-

- インチ: InChI=1S/C9H14N2O2S/c1-2-8(12)10-3-4-11-5-6-13-9(14)7-11/h2H,1,3-7H2,(H,10,12)

- InChIKey: PKNWXHDRJPAPQT-UHFFFAOYSA-N

- ほほえんだ: C=CC(=O)NCCN1CCOC(=S)C1

計算された属性

- せいみつぶんしりょう: 214.07772

- どういたいしつりょう: 214.077598

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 73.7

じっけんとくせい

- 密度みつど: 0.82 g/mL at 20 °C

- ゆうかいてん: 86-90 °C

- フラッシュポイント: 22 °C

- 屈折率: 1.567

- PSA: 41.57

N-2-(thiomorpholin-4-yl)ethylprop-2-enamide セキュリティ情報

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-41-67-36/37/38-43-36-22-37-20/22

- セキュリティの説明: 22-24/25-26-36/37-39-36-36/37/39-24-16

-

危険物標識:

N-2-(thiomorpholin-4-yl)ethylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8358317-1.0g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 1.0g |

$770.0 | 2025-03-21 | |

| Enamine | EN300-8358317-0.1g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 0.1g |

$678.0 | 2025-03-21 | |

| Enamine | EN300-8358317-2.5g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 2.5g |

$1509.0 | 2025-03-21 | |

| Enamine | EN300-8358317-0.5g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 0.5g |

$739.0 | 2025-03-21 | |

| Enamine | EN300-8358317-10g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 90% | 10g |

$3315.0 | 2023-09-02 | |

| Enamine | EN300-8358317-5.0g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 5.0g |

$2235.0 | 2025-03-21 | |

| Enamine | EN300-8358317-0.25g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 0.25g |

$708.0 | 2025-03-21 | |

| Enamine | EN300-8358317-0.05g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 95.0% | 0.05g |

$647.0 | 2025-03-21 | |

| Enamine | EN300-8358317-1g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 90% | 1g |

$770.0 | 2023-09-02 | |

| Enamine | EN300-8358317-5g |

N-[2-(thiomorpholin-4-yl)ethyl]prop-2-enamide |

131374-18-0 | 90% | 5g |

$2235.0 | 2023-09-02 |

N-2-(thiomorpholin-4-yl)ethylprop-2-enamide 関連文献

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

N-2-(thiomorpholin-4-yl)ethylprop-2-enamideに関する追加情報

Introduction to N-2-(thiomorpholin-4-yl)ethylprop-2-enamide and Its Significance in Modern Chemical Biology

N-2-(thiomorpholin-4-yl)ethylprop-2-enamide, with the CAS number 131374-18-0, represents a fascinating compound in the realm of chemical biology. This molecule has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical research. The thiomorpholine moiety, a sulfur-containing heterocycle, is known for its versatility in drug design, offering both metabolic stability and favorable pharmacokinetic profiles. This introduction aims to explore the compound's chemical characteristics, its emerging role in medicinal chemistry, and its connection to recent advancements in therapeutic development.

The chemical structure of N-2-(thiomorpholin-4-yl)ethylprop-2-enamide is characterized by a prop-2-enamide backbone linked to a thiomorpholine ring. This configuration imparts a distinct set of physicochemical properties, including solubility, lipophilicity, and reactivity, which are critical factors in drug design. The presence of the amide group not only influences the molecule's solubility but also provides a site for further functionalization, enabling the development of more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in thiomorpholine-based compounds due to their reported bioactivity across various therapeutic areas. Studies have demonstrated that molecules incorporating this scaffold exhibit promising effects in modulating enzyme activity and receptor interactions. For instance, derivatives of thiomorpholine have shown potential in inhibiting kinases and other targets relevant to inflammatory and neurological disorders. The compound N-2-(thiomorpholin-4-yl)ethylprop-2-enamide is no exception, with preliminary research suggesting its utility as a lead compound for further optimization.

The significance of this compound is further underscored by its potential role in addressing unmet medical needs. Current research in chemical biology emphasizes the need for innovative molecular architectures that can enhance drug efficacy while minimizing side effects. The unique combination of structural features in N-2-(thiomorpholin-4-yl)ethylprop-2-enamide positions it as a valuable candidate for exploring novel therapeutic strategies. Specifically, its ability to interact with biological targets in a selective manner makes it an attractive scaffold for developing targeted therapies.

Advances in computational chemistry and high-throughput screening have accelerated the discovery and optimization of such compounds. These methodologies allow researchers to rapidly evaluate the biological activity of diverse molecular structures, including N-2-(thiomorpholin-4-yl)ethylprop-2-enamide. By leveraging these technologies, scientists can identify promising candidates for further investigation and refine their structures to improve potency and selectivity. This iterative process is crucial for translating laboratory findings into viable therapeutic agents.

The integration of machine learning algorithms into drug discovery has also played a pivotal role in enhancing the efficiency of compound development. These algorithms can predict the binding affinity and pharmacokinetic properties of molecules based on their structural features, thereby guiding the design of more effective candidates. In the context of N-2-(thiomorpholin-4-yl)ethylprop-2-enamide, such computational tools can help identify optimal modifications that enhance its biological activity while ensuring safety.

In conclusion, N-2-(thiomorpholin-4-yl)ethylprop-2-enamide represents a significant advancement in the field of chemical biology. Its unique structural features and potential bioactivity make it a valuable asset for pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of innovative therapies. The ongoing exploration of its properties and applications promises to yield new insights into disease mechanisms and provide novel solutions for therapeutic challenges.

131374-18-0 (N-2-(thiomorpholin-4-yl)ethylprop-2-enamide) 関連製品

- 2228631-45-4(1-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}methyl)cyclopropan-1-amine)

- 6883-81-4(5,6,7,8-tetrahydronaphthalen-2-ylmethanol)

- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)

- 1803759-32-1(1-Chloro-3-(3-chloro-5-methylphenyl)propan-2-one)

- 2172091-72-2(3-3-(hydroxymethyl)thian-3-ylpentan-3-ol)

- 291275-46-2((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)

- 168969-13-9(methyl 4-bromo-3-(chlorosulfonyl)benzoate)

- 2176070-27-0(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone)

- 1361771-66-5(6-Chloro-5-(2,4-dichlorophenyl)nicotinaldehyde)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)